molecular formula C11H22N2O2 B6211238 tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate CAS No. 1891361-73-1

tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate

Cat. No.: B6211238
CAS No.: 1891361-73-1
M. Wt: 214.30 g/mol
InChI Key: NDEAFIBPMOXTEK-UHFFFAOYSA-N
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Description

tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a cyclopropyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylmethylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity . The cyclopropyl moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride
  • This compound acetate

Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and resistance to hydrolysis . The cyclopropyl moiety adds rigidity to the molecule, influencing its binding interactions with molecular targets .

Properties

CAS No.

1891361-73-1

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[[1-(methylaminomethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

NDEAFIBPMOXTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CNC

Purity

95

Origin of Product

United States

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